molecular formula C16H16F3N3O B14520239 N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 62391-53-1

N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

Cat. No.: B14520239
CAS No.: 62391-53-1
M. Wt: 323.31 g/mol
InChI Key: XDJXVFHNQCEFGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-nitropyridine with N-propylamine, followed by reduction and subsequent reaction with 3-(trifluoromethyl)aniline. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets effectively. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-N-methylaniline
  • 4-Nitro-3-(trifluoromethyl)aniline
  • 2,3-dichloro-5-(trifluoromethyl)-pyridine

Comparison: N-Propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Compared to similar compounds, it offers enhanced stability and binding affinity, making it a valuable candidate for various applications .

Properties

CAS No.

62391-53-1

Molecular Formula

C16H16F3N3O

Molecular Weight

323.31 g/mol

IUPAC Name

N-propyl-4-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C16H16F3N3O/c1-2-7-21-15(23)13-10-20-8-6-14(13)22-12-5-3-4-11(9-12)16(17,18)19/h3-6,8-10H,2,7H2,1H3,(H,20,22)(H,21,23)

InChI Key

XDJXVFHNQCEFGB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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